molecular formula C42H44F4N6O10 B12371944 Val-Ala-PABC-Exatecan trifluoroacetate

Val-Ala-PABC-Exatecan trifluoroacetate

Cat. No.: B12371944
M. Wt: 868.8 g/mol
InChI Key: BEGBTWTZTSSNHK-TYUAWROFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-Ala-PABC-Exatecan trifluoroacetate is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADC). It consists of a cleavable Tesirine linker, Val-Ala-PABC, and Exatecan, which is a topoisomerase I inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Ala-PABC-Exatecan trifluoroacetate involves the conjugation of the Tesirine linker (Val-Ala-PABC) with Exatecan. The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Scientific Research Applications

Val-Ala-PABC-Exatecan trifluoroacetate is extensively used in scientific research, particularly in the development of targeted cancer therapies. Its applications include:

Mechanism of Action

Val-Ala-PABC-Exatecan trifluoroacetate exerts its effects through the following mechanism:

Comparison with Similar Compounds

Val-Ala-PABC-Exatecan trifluoroacetate is unique due to its cleavable Tesirine linker and the potent topoisomerase I inhibitor, Exatecan. Similar compounds include:

These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications .

Properties

Molecular Formula

C42H44F4N6O10

Molecular Weight

868.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C40H43FN6O8.C2HF3O2/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3;3-2(4,5)1(6)7/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52);(H,6,7)/t20-,28-,33-,40-;/m0./s1

InChI Key

BEGBTWTZTSSNHK-TYUAWROFSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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